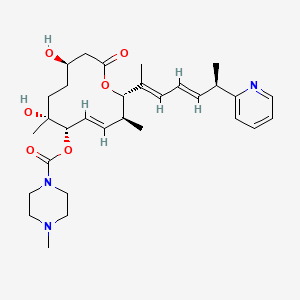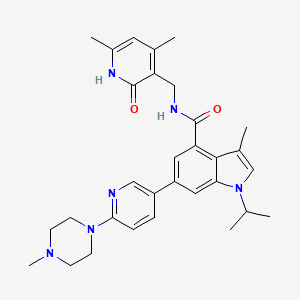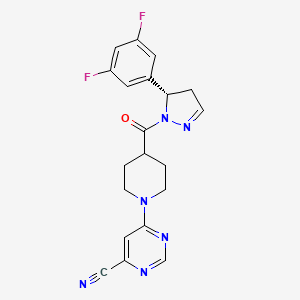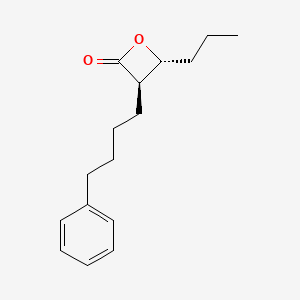
Unii-90yls47brx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H3B-8800 is a novel, orally available small-molecule splicing modulator. It has shown significant potential in treating cancers with spliceosome mutations, such as myeloid leukemia and other cancer types characterized by mutations in the SF3B1 gene . The compound works by inducing preferential lethality in cancer cells harboring these mutations, making it a promising candidate for targeted cancer therapy .
Wissenschaftliche Forschungsanwendungen
H3B-8800 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H3B-8800 involves a series of complex organic reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .
Industrial Production Methods
Industrial production of H3B-8800 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the efficacy and safety of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
H3B-8800 primarily undergoes binding reactions with the SF3b complex, a component of the spliceosome . It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its mechanism of action.
Common Reagents and Conditions
The compound interacts with the SF3b complex under physiological conditions, without the need for additional reagents .
Major Products Formed
The primary product of the interaction between H3B-8800 and the SF3b complex is the modulation of splicing activity, leading to the preferential lethality of spliceosome-mutant cancer cells .
Wirkmechanismus
H3B-8800 exerts its effects by binding to the SF3b complex, a critical component of the spliceosome . This binding modulates the splicing activity of the spliceosome, leading to the retention of short, GC-rich introns in genes encoding spliceosome components . This selective splicing modulation results in the preferential lethality of cancer cells with spliceosome mutations, while sparing normal cells .
Vergleich Mit ähnlichen Verbindungen
H3B-8800 is unique in its ability to selectively target spliceosome-mutant cancer cells. Similar compounds include:
Spliceostatin A: Another splicing modulator with a different mechanism of action and less selectivity for spliceosome-mutant cells.
H3B-8800 stands out due to its oral availability and high selectivity for cancer cells with specific spliceosome mutations .
Eigenschaften
| H3B-8800 is thought to bind to a site similar to pladienolides on the SF3B complex within the spliceosome. Once bound it induces increased retention of short (<300 nucleotide) GC-rich introns through modulation of pre-mRNA processing. These intron-retained mRNA sequences are then thought to be destroyed through the nonsense-mediated decay pathway. It has been suggested that modulation by H3B-8800 is mediated by disruption of branchpoint sequence recognition by the SF3B complex as there is overall less preference for adenosine as the branchpoint nucleotide and a greater amount of sequences with weaker association to the SFB3 in introns retained with H3B-8800. It was found that 41 of 404 genes encoding spliceosome proteins contained GC-rich sequences whose retention was induced by H3B-8800. It is suggested that this is key to the specificity of H3B-8800's lethality as cells with spliceosome-mutant cells are dependent on the expression of wild-type spliceosome components for survival. Since cancer cells, as in myelodysplasia, experience SF3B1 mutations much more frequently than host cells, this allows H3B-8800 to be used to preferentially target these cells by inducing intron-retention in critical spliceosome component pre-mRNA leading to destruction of the now nonsense mature RNA ultimately cell-death due to the lack of these critical proteins. | |
CAS-Nummer |
1825302-42-8 |
Molekularformel |
C31H45N3O6 |
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-3,7-dimethyl-12-oxo-2-[(2E,4E,6R)-6-pyridin-2-ylhepta-2,4-dien-2-yl]-1-oxacyclododec-4-en-6-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1 |
InChI-Schlüssel |
YOIQWBAHJZGRFW-WVRLKXNASA-N |
Isomerische SMILES |
C[C@H]1/C=C/[C@@H]([C@](CC[C@H](CC(=O)O[C@@H]1/C(=C/C=C/[C@@H](C)C2=CC=CC=N2)/C)O)(C)O)OC(=O)N3CCN(CC3)C |
SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
Kanonische SMILES |
CC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
H3B-8800; H3B8800; H3B 8800 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)
![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)
![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)
![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)


![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)